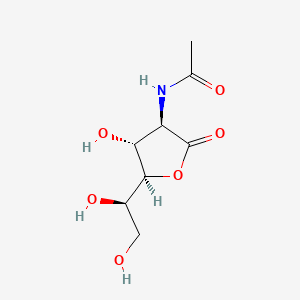

1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

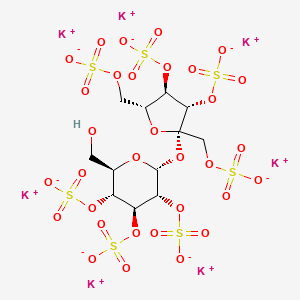

1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose is a vital compound used in the biomedical industry . It exhibits potential therapeutic applications in the treatment of various diseases . This compound displays promising results in the treatment of inflammatory disorders, cancer, and certain viral infections .

Molecular Structure Analysis

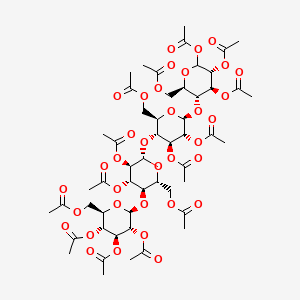

The molecular formula of 1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose is C10H18O8S . Its unique molecular structure and bioactive properties make it a valuable component in drug research and development within the biomedicine field .Physical And Chemical Properties Analysis

1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose is a crystalline solid . It is soluble in Acetone, Chloroform, Dichloromethane, DMF, DMSO, and Ethyl Acetate . It should be stored at -20° C . The melting point is 104°C .Scientific Research Applications

Cyclodextrin Derivatives and Applications

Cyclodextrins and their derivatives, including structures similar to 1,2,O-Isopropylidene-6-O-methylsulfonyl-a-D-glucofuranose, have been extensively studied for their unique ability to form host-guest complexes with various molecules. These complexes can significantly alter the physical and chemical properties of the guest molecules, leading to a wide range of applications in pharmaceuticals, drug delivery systems, and other industries.

Pharmaceutical Applications : Cyclodextrin derivatives enhance the solubility and stability of drugs, improving their bioavailability and therapeutic efficacy. They are particularly useful in developing formulations for poorly soluble drugs, enabling effective delivery and action within the body. The specific structure and functionalization of cyclodextrin derivatives, like the one , can be tailored to target drug delivery, control release rates, and reduce side effects (Stella & Rajewski, 2020).

Food Industry : In the food industry, cyclodextrin derivatives are used to stabilize flavors and colors, remove unwanted components, and enhance the bioavailability of nutrients. Their ability to form inclusion complexes allows them to protect sensitive food components from degradation, extend shelf life, and improve sensory properties (Sharma & Baldi, 2016).

Environmental Applications : Cyclodextrin derivatives are employed in environmental applications to remove pollutants from water and soil. Their complexation capabilities enable them to capture and immobilize contaminants, facilitating their removal and reducing environmental pollution. This application is particularly relevant for cleaning up organic compounds and heavy metals from contaminated sites (Valle, 2004).

Cosmetic and Textile Industries : In cosmetics, cyclodextrin derivatives are used to stabilize volatile compounds, control odor, and enhance the delivery of active ingredients. In textiles, they provide odor control, release fragrances, and improve the functional properties of fabrics. These applications leverage the ability of cyclodextrin derivatives to form inclusion complexes with a wide range of molecules, improving product performance and consumer satisfaction.

Future Directions

properties

IUPAC Name |

[(2R)-2-[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-hydroxyethyl] methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O8S/c1-10(2)17-8-6(12)7(16-9(8)18-10)5(11)4-15-19(3,13)14/h5-9,11-12H,4H2,1-3H3/t5-,6+,7-,8-,9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVZJUFZKGHXMOP-ANZWQOBJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C(OC2O1)C(COS(=O)(=O)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@@H]2[C@H]([C@H](O[C@@H]2O1)[C@@H](COS(=O)(=O)C)O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-O-Isopropylidene-6-methyl-sulfonyl-alpha-D-glucofuranose | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2H-1-Benzopyran-2-one, 7-[(3,7-dimethyl-2,6-octadien-1-yl)oxy]-5-methoxy-](/img/structure/B561641.png)

![[1-(Trimethylammonium)methyl] Methanethiosulfonate Bromide](/img/structure/B561646.png)

![3,3'-{Oxybis[(ethane-2,1-diyl)oxy]}di(propane-1-sulfonothioate)](/img/structure/B561648.png)

![N-[(2R,3R,4R,5S,6R)-2-[[(2R,3R,4R,5R,6R)-5-Acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B561652.png)

![3-Deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)(115N)pyrrole](/img/structure/B561658.png)

![N-[4-(Aminosulfonyl)-2,1,3-benzoxadiazol-7-yl]-2-aminoethyl methanethiosulfonate](/img/structure/B561662.png)